molecular formula C12H14ClNO2 B14659490 4-Chloro-N-(3-hydroxypropyl)cinnamamide CAS No. 43196-33-4

4-Chloro-N-(3-hydroxypropyl)cinnamamide

Cat. No.: B14659490
CAS No.: 43196-33-4
M. Wt: 239.70 g/mol
InChI Key: IBPICLCQJXBWSS-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-(3-hydroxypropyl)cinnamamide is a synthetic cinnamamide derivative provided for research use only. This compound is of significant interest in medicinal chemistry due to the established bioactivity of the cinnamamide class, which includes plant-derived metabolites known for their diverse pharmacological properties . Cinnamamide derivatives are frequently investigated for their antimicrobial potential. Specifically, compounds incorporating a 4-chlorophenyl group and a hydroxypropyl side chain have shown promising activity against resistant bacterial strains . Research on closely related analogs demonstrates that such derivatives can exhibit potent effects against Gram-positive bacteria, including Staphylococcus and Enterococcus species, with minimum inhibitory concentration (MIC) values in the low µg/mL range . Some cinnamamide derivatives have also been explored for their potential in central nervous system research, with certain compounds displaying anticonvulsant activity in animal models of seizures and epilepsy . The mechanism of action for cinnamamide derivatives can vary based on the specific structure and substitution patterns. The core cinnamic acid moiety, featuring an α,β-unsaturated bond, can act as a Michael acceptor, potentially enabling interaction with cellular targets . The chlorophenyl group often enhances antimicrobial properties, while the hydroxypropyl side chain can influence the molecule's solubility and overall pharmacokinetic profile . Researchers are investigating this compound and its analogs as potential therapeutic agents, particularly in the fight against multidrug-resistant bacteria where novel chemical scaffolds are urgently needed . This product is intended for research and further chemical characterization in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

CAS No.

43196-33-4

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(3-hydroxypropyl)prop-2-enamide

InChI

InChI=1S/C12H14ClNO2/c13-11-5-2-10(3-6-11)4-7-12(16)14-8-1-9-15/h2-7,15H,1,8-9H2,(H,14,16)/b7-4+

InChI Key

IBPICLCQJXBWSS-QPJJXVBHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCCO)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCCO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-N-(3-hydroxypropyl)cinnamamide typically involves the reaction of 4-chlorocinnamic acid with 3-hydroxypropylamine. The reaction is carried out under mild conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow microreactors, which offer advantages such as shorter reaction times, mild reaction conditions, and easy control of the reaction process. Enzymatic catalysis using Lipozyme® TL IM has also been explored for the synthesis of cinnamamide derivatives .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(3-hydroxypropyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The cinnamamide double bond can be reduced to form saturated amides.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated amides.

    Substitution: Formation of various substituted cinnamamides.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Data Tables

Table 1. Structural Comparison of Selected Analogues
Compound Core Structure Key Substituents Polar Groups Reference
4-Chloro-N-(3-hydroxypropyl)cinnamamide Cinnamamide 4-Cl, 3-hydroxypropylamide Hydroxypropyl
Compound 3312 Cinnamamide 4-Cl, methoxyphenyl, propylamide Methoxy, hydroxy
3a (Pyrazole derivative) Pyrazole 5-Cl, 4-cyano, phenyl Cyano
4-Chloro-N-(3-methoxypropyl)-benzamide Benzamide 4-Cl, methoxypropyl-piperidine Methoxypropyl
Table 2. Physicochemical Properties of Analogues
Compound Melting Point (°C) Yield (%) Solubility Profile Reference
3a (Pyrazole derivative) 133–135 68 Moderate (DMF/CHCl3)
3d (Pyrazole derivative) 181–183 71 Low (aqueous)
3-Chloro-N-(4-methylphenyl)propanamide Not reported N/A High (organic)

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chloro-N-(3-hydroxypropyl)cinnamamide with high purity?

  • Methodological Answer : The compound can be synthesized via an amide coupling reaction between 4-chlorocinnamic acid and 3-hydroxypropylamine. Use coupling agents like HATU or DCC to activate the carboxylic acid group. Purify the product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using HPLC (≥98% purity threshold) . Monitor reaction progress via TLC and optimize reaction time and temperature (e.g., 0–24 hours at 25–60°C) to minimize byproducts.

Q. How can researchers characterize the structural conformation of 4-Chloro-N-(3-hydroxypropyl)cinnamamide?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm the presence of the chloro-substituted aromatic ring, hydroxypropyl chain, and amide bond. Solvent choice (e.g., DMSO-d6) should avoid proton exchange interference with the hydroxyl group .
  • X-ray crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in a solvent system like ethanol/water. Refinement parameters (R-factor < 0.05) ensure accuracy in bond lengths and angles .

Q. What stability considerations are critical for storing 4-Chloro-N-(3-hydroxypropyl)cinnamamide in laboratory settings?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions (temperature: 4°C, 25°C; humidity: 40–80% RH). Use TGA/DSC to assess thermal degradation thresholds and HPLC to monitor hydrolytic degradation (amide bond stability). Store in airtight, light-resistant containers with desiccants to prevent moisture absorption .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 4-Chloro-N-(3-hydroxypropyl)cinnamamide?

  • Methodological Answer : Apply a 2k^k factorial design to evaluate variables: catalyst concentration (0.5–1.5 equiv.), solvent polarity (DMF vs. THF), and temperature (25–60°C). Use ANOVA to identify significant factors affecting yield and purity. For example, higher catalyst loading in DMF may improve coupling efficiency but increase purification complexity .

Q. What computational strategies predict the reactivity of 4-Chloro-N-(3-hydroxypropyl)cinnamamide in medicinal chemistry applications?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) can assess binding affinity to target enzymes or receptors. Validate predictions with in vitro assays, correlating computational ΔG values with experimental IC50_{50} data .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for 4-Chloro-N-(3-hydroxypropyl)cinnamamide?

  • Methodological Answer : Cross-validate with alternative techniques:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ ion matching theoretical mass within 5 ppm error).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings. For example, distinguish amide proton shifts from solvent artifacts .

Q. What experimental approaches assess the compound’s adsorption and reactivity on indoor surfaces for environmental chemistry studies?

  • Methodological Answer : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption kinetics on materials like glass or polymers. Expose surfaces to controlled humidity and oxidants (e.g., ozone), then analyze degradation products via GC-MS. Compare results with computational models of surface interactions .

Q. How can AI-driven tools enhance the development of derivatives of 4-Chloro-N-(3-hydroxypropyl)cinnamamide?

  • Methodological Answer : Train machine learning models on existing SAR data to predict bioactivity or solubility. Use platforms like COMSOL Multiphysics for reaction simulation, optimizing parameters like flow rates in microreactors. Autonomous experimentation platforms (e.g., AI-controlled robotic systems) can iteratively refine synthetic routes .

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